molecular formula C10H14N4O2S B11994204 8-(Propylthio)theobromine CAS No. 74039-58-0

8-(Propylthio)theobromine

Katalognummer: B11994204
CAS-Nummer: 74039-58-0
Molekulargewicht: 254.31 g/mol
InChI-Schlüssel: OWVDTHIYHTUYFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Propylthio)theobromine: is a synthetic derivative of theobromine, a naturally occurring compound found in cocoa beans Theobromine is known for its stimulant effects, similar to caffeine, but with a milder impact on the central nervous system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Propylthio)theobromine typically involves the alkylation of theobromine with a propylthiol reagent. One common method includes:

    Starting Material: Theobromine.

    Reagent: Propylthiol (C3H7SH).

    Catalyst: A base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

8-(Propylthio)theobromine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the propylthio group.

    Substitution: The propylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield 8-(Propylsulfinyl)theobromine or 8-(Propylsulfonyl)theobromine.

Wissenschaftliche Forschungsanwendungen

8-(Propylthio)theobromine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of alkylthio substitution on theobromine derivatives.

    Biology: Researchers investigate its potential as a stimulant and its effects on various biological systems.

    Medicine: Studies explore its potential therapeutic applications, such as bronchodilation and diuretic effects.

    Industry: It may be used in the development of new pharmaceuticals or as a chemical intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 8-(Propylthio)theobromine involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. Additionally, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and enhanced cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Theobromine: The parent compound, known for its mild stimulant effects.

    Caffeine: A similar xanthine derivative with stronger stimulant properties.

    8-(Methylthio)theobromine: Another alkylthio derivative with different pharmacological properties.

Uniqueness

8-(Propylthio)theobromine is unique due to the presence of the propylthio group, which alters its chemical and biological properties compared to other theobromine derivatives. This modification can lead to differences in solubility, metabolic stability, and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

74039-58-0

Molekularformel

C10H14N4O2S

Molekulargewicht

254.31 g/mol

IUPAC-Name

3,7-dimethyl-8-propylsulfanylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O2S/c1-4-5-17-10-11-7-6(13(10)2)8(15)12-9(16)14(7)3/h4-5H2,1-3H3,(H,12,15,16)

InChI-Schlüssel

OWVDTHIYHTUYFI-UHFFFAOYSA-N

Kanonische SMILES

CCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.